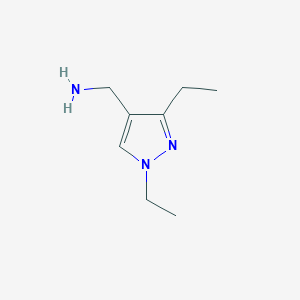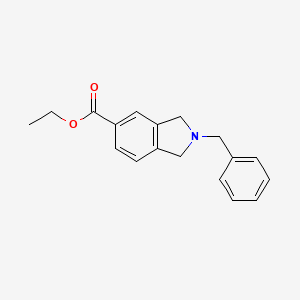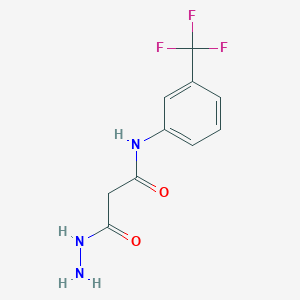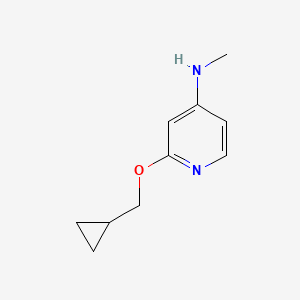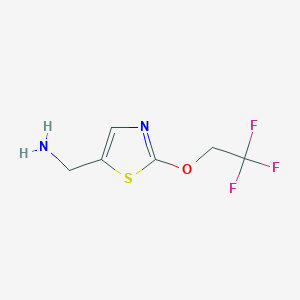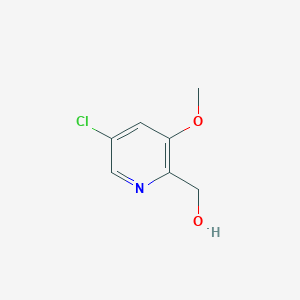
(5-Chloro-3-methoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-3-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 3-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methoxypyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes chlorination to introduce a chlorine atom at the 5-position.
Methoxylation: The chlorinated pyridine is then subjected to methoxylation, where a methoxy group is introduced at the 3-position. This step often involves the use of methanol and a suitable catalyst under controlled conditions.
Hydroxymethylation: Finally, the intermediate compound is hydroxymethylated to introduce a hydroxymethyl group at the 2-position. This can be achieved using formaldehyde in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-3-methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Nucleophiles: Ammonia (NH3), thiols (RSH), and alkoxides (RO-).
Major Products
Oxidation: Formation of (5-Chloro-3-methoxypyridin-2-yl)carboxylic acid or (5-Chloro-3-methoxypyridin-2-yl)aldehyde.
Reduction: Formation of (5-Chloro-3-methoxypyridin-2-yl)methane.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (5-Chloro-3-methoxypyridin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
The compound is studied for its potential biological activities. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties. Research is ongoing to explore the biological effects of this compound and its derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects. It is particularly of interest in the development of anti-cancer and anti-infective agents.
Industry
In the industrial sector, this compound is used as a building block for the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of (5-Chloro-3-methoxypyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but different substitution pattern.
(5-Methoxypyridin-3-yl)methanol: Lacks the chlorine atom, affecting its reactivity and applications.
(2-Chloro-5-methylpyridin-3-yl)methanol: Contains a methyl group instead of a methoxy group, altering its chemical properties.
Uniqueness
(5-Chloro-3-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and methoxy groups enhances its reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
(5-chloro-3-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 |
Clé InChI |
AOKQDPGHXZAUBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


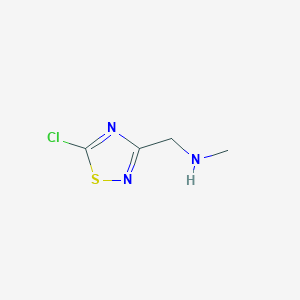
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)


![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
